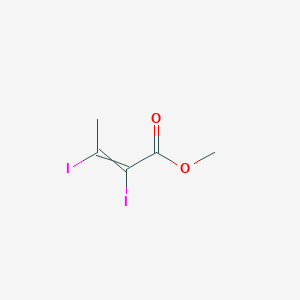

Methyl 2,3-diiodobut-2-enoate

Beschreibung

Methyl 2,3-diiodobut-2-enoate is a halogenated methyl ester characterized by a conjugated diiodo-substituted alkene backbone.

Eigenschaften

CAS-Nummer |

500912-97-0 |

|---|---|

Molekularformel |

C5H6I2O2 |

Molekulargewicht |

351.91 g/mol |

IUPAC-Name |

methyl 2,3-diiodobut-2-enoate |

InChI |

InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3 |

InChI-Schlüssel |

ZCDMABJBPNYNDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C(C(=O)OC)I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.

Industrial Production Methods

In an industrial setting, the production of methyl 2,3-diiodobut-2-enoate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of diiodobut-2-ene.

Oxidation: Formation of carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Methyl Esters

The provided evidence focuses on methyl esters with diverse substituents, though none directly match Methyl 2,3-diiodobut-2-enoate. Below is a comparative analysis based on structural analogs and general methyl ester properties:

2.1 Structural Analogues from Plant Resins ()

Methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (Compound 4) and Z-communic acid methyl ester (Compound 9), share ester functional groups but differ in backbone complexity and substituents. For example:

- Iodine vs. Terpene Backbones: Methyl 2,3-diiodobut-2-enoate’s diiodo-alkene contrasts with the bicyclic terpene structures of resin-derived esters, which lack halogens. This difference likely increases its density and polarizability compared to terpene esters.

- Reactivity: The iodine atoms in Methyl 2,3-diiodobut-2-enoate may enhance electrophilicity, enabling nucleophilic substitution reactions, whereas terpene esters (e.g., Compound 7: 8(17),12,14-labdatriene) are more prone to oxidation or cyclization .

2.2 Physicochemical Properties ()

General methyl ester properties from the evidence provide indirect insights:

- Lipophilicity: The diiodo substitution likely increases logP significantly compared to non-halogenated esters like methyl dihydroxybenzoate or methyl salicylate, impacting solubility and membrane permeability .

2.3 Functional Group Comparisons

- Halogenation: Unlike the hydroxyl or carboxylic acid groups in Nrf2 activators (e.g., bardoxolone methyl in ) or methyl violet (), Methyl 2,3-diiodobut-2-enoate’s iodine atoms could act as leaving groups or participate in halogen bonding, influencing its biological or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.